molecular formula C18H18N4O5S B11425241 2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid

2-((2-(4-Methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid

Cat. No.: B11425241
M. Wt: 402.4 g/mol
InChI Key: APWVUNVUVIFJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-METHOXYPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a diazino-pyrimidine core

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXYPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{[2-(4-METHOXYPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}PROPANOIC ACID include other diazino-pyrimidine derivatives and compounds with similar aromatic structures . These compounds share some chemical properties but differ in their specific biological activities and applications. The uniqueness of 2-{[2-(4-METHOXYPHENYL)-6,8-DIMETHYL-5,7-DIOXO-5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-YL]SULFANYL}PROPANOIC ACID lies in its specific structure and the resulting biological activities.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylpropanoic acid

InChI

InChI=1S/C18H18N4O5S/c1-9(17(24)25)28-15-12-14(21(2)18(26)22(3)16(12)23)19-13(20-15)10-5-7-11(27-4)8-6-10/h5-9H,1-4H3,(H,24,25)

InChI Key

APWVUNVUVIFJOU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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